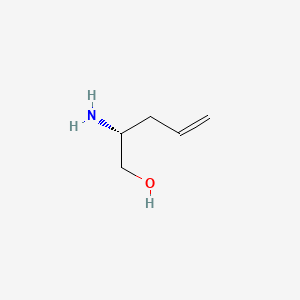
2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, also known as TFEQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFEQ is a fluorinated ketone with a tetrahydroquinoline moiety that makes it a unique compound with promising properties.
科学的研究の応用
2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has been shown to exhibit antitumor, antiviral, and antibacterial properties. 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In organic synthesis, 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has been used as a building block for the synthesis of various compounds.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects
2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has also been shown to inhibit the replication of HIV and HCV viruses. In vivo studies have shown that 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one exhibits antitumor activity in mice models.
実験室実験の利点と制限
The advantages of using 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one in lab experiments include its unique structure, which makes it a useful building block for the synthesis of various compounds. 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one also exhibits promising properties in medicinal chemistry and material science. The limitations of using 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one in lab experiments include its low solubility in water, which makes it difficult to work with in aqueous solutions. 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
将来の方向性
There are several future directions for the research on 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one. In medicinal chemistry, 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one could be further studied for its potential use as an antitumor, antiviral, and antibacterial agent. 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one could also be studied for its potential use as a fluorescent probe for the detection of metal ions. In material science, 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one could be further studied for its potential use in the synthesis of new materials with unique properties. Overall, 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a promising compound that has the potential to be used in various fields with further research.
合成法
The synthesis of 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves a multi-step process that starts with the reaction of 2,2,2-trifluoroacetophenone with 1,2,3,4-tetrahydroquinoline in the presence of a base such as potassium carbonate. The intermediate product is then subjected to a series of reactions that lead to the formation of 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one. The overall yield of the synthesis method is around 50%.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)10(16)15-7-3-5-8-4-1-2-6-9(8)15/h1-2,4,6H,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGFUYHYKNMRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

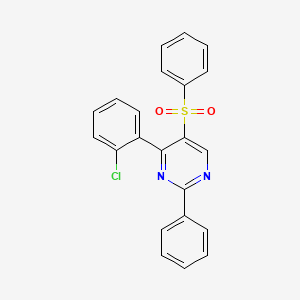
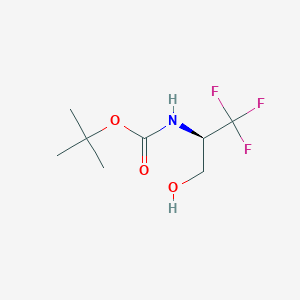
![7-Fluoro-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2789600.png)
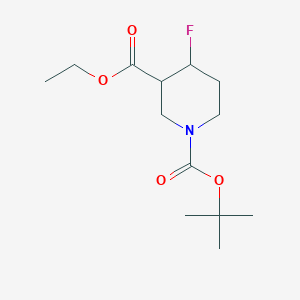
![N-(3,4-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2789602.png)
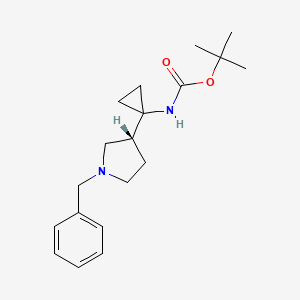


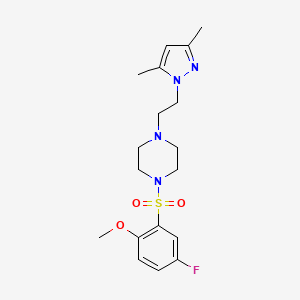

![N-[4-(Dimethylamino)-4-methylcyclohexyl]prop-2-enamide](/img/structure/B2789612.png)
![ethyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2789613.png)

